molecular formula C14H11BrO2 B1363859 4-[(3-Bromobenzyl)oxy]benzaldehyde CAS No. 588676-02-2

4-[(3-Bromobenzyl)oxy]benzaldehyde

Cat. No. B1363859
M. Wt: 291.14 g/mol
InChI Key: RNVLQBDBEJCTRG-UHFFFAOYSA-N
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Description

“4-[(3-Bromobenzyl)oxy]benzaldehyde” is a chemical compound with the CAS Number: 588676-02-2 . It has a molecular weight of 291.14 and its linear formula is C14H11BrO2 .


Molecular Structure Analysis

The molecular structure of “4-[(3-Bromobenzyl)oxy]benzaldehyde” is represented by the linear formula C14H11BrO2 . This indicates that the molecule is composed of 14 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

“4-[(3-Bromobenzyl)oxy]benzaldehyde” is a solid at room temperature . It has a molecular weight of 291.14 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Analysis

4-[(3-Bromobenzyl)oxy]benzaldehyde and related compounds have been synthesized and characterized for various chemical properties. For example, Balachander and Manimekalai (2017) synthesized 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes, employing spectroscopic techniques for characterization (Balachander & Manimekalai, 2017). Hudrlik et al. (2011) used substituted silyl ethers of o-bromobenzyl alcohols in transformations involving benzaldehyde, highlighting the utility of these compounds in synthetic chemistry (Hudrlik, Hudrlik & Jeilani, 2011).

Protective Group Chemistry

The study by Plourde and Spaetzel (2002) demonstrated the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, a process crucial for complex organic syntheses (Plourde & Spaetzel, 2002).

Photocatalysis and Oxidation Studies

Gan, Peng, and Gu (2017) investigated the photoselective catalytic reduction of 4-bromobenzaldehyde, shedding light on reaction mechanisms on titanium dioxide surfaces (Gan, Peng & Gu, 2017). Lee et al. (2002) explored the oxidation and bromodehydroxymethylation of benzylic alcohols, an important aspect of organic synthesis (Lee, Koo, Lee, Cho & Lee, 2002).

Applications in Material Science and Bioactivity

Jash, Paliyath, and Lim (2018) examined the incorporation of benzaldehyde precursors into poly(lactic acid) fibers, demonstrating potential applications in material science and food preservation (Jash, Paliyath & Lim, 2018). Additionally, Chantrapromma et al. (2015) synthesized 4-bromobenzohydrazide derivatives, including ones related to benzaldehyde, for evaluating antibacterial activity (Chantrapromma, Ruanwas, Noonot, Horkaew, Boonnak, Ghabbour & Fun, 2015)

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[(3-bromophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVLQBDBEJCTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366229
Record name 4-[(3-bromobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Bromobenzyl)oxy]benzaldehyde

CAS RN

588676-02-2
Record name 4-[(3-bromobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KM Darwish, I Salama, S Mostafa, MS Gomaa… - European Journal of …, 2016 - Elsevier
Diabetes mellitus is a chronic metabolic disorder that affects more than 180 million people worldwide. Peroxisome proliferator activated receptors (PPARs) are a group of nuclear …
Number of citations: 58 www.sciencedirect.com
S Bhagat, M Arfeen, L Adane, S Singh, PP Singh… - European Journal of …, 2017 - Elsevier
Guanylthiourea (GTU) derivatives were identified as possible anti-malarial agents, recently, using in vitro studies on Plasmodium falciparum. This article gives an account of the in vivo …
Number of citations: 20 www.sciencedirect.com

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